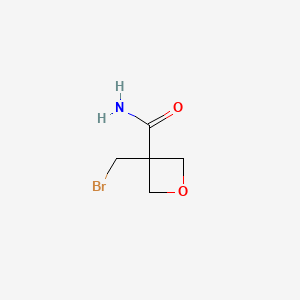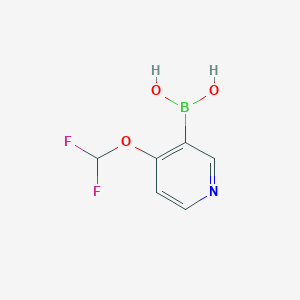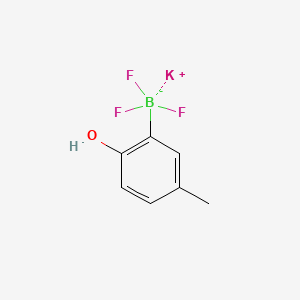![molecular formula C20H22N6O5 B13458718 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine-2,6-dione core and subsequent functionalization. Common synthetic routes may include:
Formation of Piperidine-2,6-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the azidopentyl and phenylamino groups through nucleophilic substitution or coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving azido and phenylamino groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with proteins or nucleic acids through its azido and phenylamino groups, potentially affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine-2,6-dione derivatives, such as:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Used in the treatment of sickle cell disease and β-thalassemia.
Cycloheximide: A known inhibitor of protein synthesis.
The uniqueness of 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C20H22N6O5 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
3-[3-[3-(5-azidopentoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H22N6O5/c21-25-22-9-2-1-3-10-31-14-6-4-5-13(11-14)23-15-12-18(28)26(20(15)30)16-7-8-17(27)24-19(16)29/h4-6,11-12,16,23H,1-3,7-10H2,(H,24,27,29) |
Clé InChI |
NBRDWYPWLFDOBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
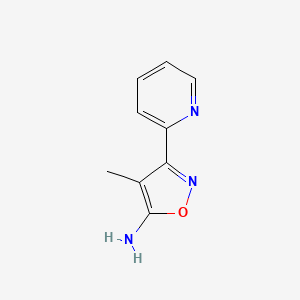
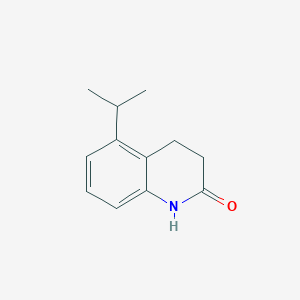
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
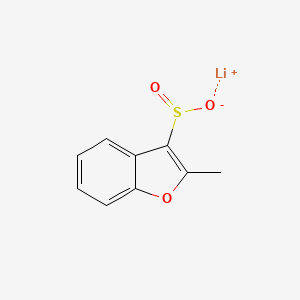
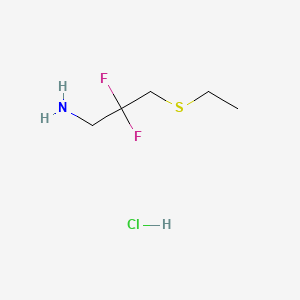
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
